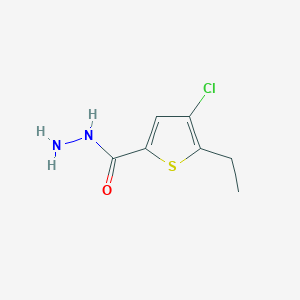

4-Chloro-5-ethylthiophene-2-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2OS |

|---|---|

Molecular Weight |

204.68 g/mol |

IUPAC Name |

4-chloro-5-ethylthiophene-2-carbohydrazide |

InChI |

InChI=1S/C7H9ClN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11) |

InChI Key |

RKYJPUTXFMMCMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NN)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Chloro 5 Ethylthiophene 2 Carbohydrazide

Reactions at the Thiophene (B33073) Ring

The thiophene nucleus of 4-Chloro-5-ethylthiophene-2-carbohydrazide is substituted with an activating group (ethyl), a deactivating ortho-, para-directing group (chloro), and a deactivating group (carbohydrazide). This substitution pattern dictates the regioselectivity and rate of reactions at the aromatic ring.

Electrophilic Substitution Reactions on the Thiophene Nucleus

Thiophene is generally more reactive than benzene (B151609) towards electrophilic substitution due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex. numberanalytics.com However, the reactivity and orientation of incoming electrophiles on the this compound ring are influenced by the combined effects of the existing substituents.

Nucleophilic Substitution Reactions on the Thiophene Nucleus

Aromatic rings, including thiophene, are typically resistant to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the presence of the electron-withdrawing chloro and carbohydrazide (B1668358) groups makes the thiophene ring electron-deficient. This electronic characteristic enhances its susceptibility to nucleophilic attack, particularly at positions ortho or para to these activating groups. libretexts.orglibretexts.org Consequently, nucleophiles could potentially attack the ring, although specific studies on this particular molecule are not prevalent.

Reactivity of the Halogen Substituent (e.g., Chlorine)

The chlorine atom at the C-4 position can potentially be displaced via a nucleophilic aromatic substitution mechanism. The success of such a reaction is highly dependent on the presence of activating, electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The carbohydrazide group at C-2, being electron-withdrawing, provides some activation for the displacement of the chlorine at C-4. Therefore, under forcing conditions with strong nucleophiles, substitution of the chlorine atom may be achievable.

Reactions Involving the Carbohydrazide Moiety

The carbohydrazide functional group (-CONHNH₂) is a versatile and highly reactive moiety, serving as a key precursor for the synthesis of a wide array of derivatives. nih.govajgreenchem.com

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

Carbohydrazides readily undergo condensation reactions with various aldehydes and ketones, typically under acid catalysis, to form N-acylhydrazones, commonly known as Schiff bases. orientjchem.orgorientjchem.orgsapub.org This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting Schiff bases derived from this compound are valuable intermediates in organic synthesis and have been a focus of research due to the biological significance of thiophene-containing Schiff bases. nih.govacs.org

Table 1: Examples of Schiff Base Formation

| Reactant 1 (Carbohydrazide) | Reactant 2 (Carbonyl Compound) | Product (Schiff Base) |

|---|---|---|

| This compound | Benzaldehyde | N'-(phenylmethylene)-4-chloro-5-ethylthiophene-2-carbohydrazide |

| This compound | Acetone | N'-(propan-2-ylidene)-4-chloro-5-ethylthiophene-2-carbohydrazide |

| This compound | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-4-chloro-5-ethylthiophene-2-carbohydrazide |

Cyclization Reactions to Form Fused Heterocyclic Rings (e.g., Oxadiazoles, Thiadiazoles, Pyrazoles, Triazepines)

The carbohydrazide moiety is an excellent building block for synthesizing five- and seven-membered heterocyclic rings through various cyclization reactions.

Oxadiazoles: 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized from this compound. A common method involves the acylation of the hydrazide followed by cyclodehydration using reagents like phosphorus oxychloride or phosphorus pentoxide. nih.govresearchgate.net Another route involves reacting the carbohydrazide with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then undergo cyclodesulfurization. luxembourg-bio.comjchemrev.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives typically proceeds through a thiosemicarbazide intermediate. nih.govnih.gov This intermediate is formed by reacting the starting carbohydrazide with reagents such as phenyl isothiocyanate or carbon disulfide in a basic medium. nih.govresearchgate.net Subsequent intramolecular cyclization of the thiosemicarbazide, often promoted by acid catalysts like sulfuric acid or dehydrating agents, yields the 1,3,4-thiadiazole ring. organic-chemistry.orgbu.edu.eg

Pyrazoles: Pyrazole (B372694) rings can be formed by the condensation of hydrazide derivatives with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones. nih.govbeilstein-journals.org The carbohydrazide acts as the N-N component in a [3+2] cyclocondensation reaction. The reaction with a 1,3-diketone, for instance, would lead to the formation of a pyrazole ring attached to the thiophene core via the carbonyl bridge. nih.govumich.eduresearchgate.net

Triazepines: The synthesis of seven-membered triazepine rings from carbohydrazides is also possible. These reactions often involve condensation with bifunctional reagents. For instance, reacting a carbohydrazide derivative with reagents like diisothiocyanates or compounds containing two leaving groups can lead to the formation of a triazepine heterocyclic system. researchgate.netnih.gov

Table 2: Examples of Cyclization Reactions

| Heterocyclic Product | General Reactants | Key Reagents/Conditions |

|---|---|---|

| 1,3,4-Oxadiazole (B1194373) derivative | Carbohydrazide + Carboxylic Acid/Acyl Chloride | POCl₃, P₂O₅ (Dehydration) |

| 1,3,4-Thiadiazole derivative | Carbohydrazide + Phenyl isothiocyanate | 1. Base (e.g., KOH) 2. Acid (e.g., H₂SO₄) for cyclization |

| Pyrazole derivative | Carbohydrazide + 1,3-Diketone (e.g., Acetylacetone) | Acid or Base catalysis, Reflux |

| Triazepine derivative | Carbohydrazide + Diisothiocyanate | Reflux in suitable solvent |

Acylation and Alkylation at Hydrazide Nitrogen Atoms

The hydrazide functional group in this compound possesses two nitrogen atoms, both of which are nucleophilic and can participate in acylation and alkylation reactions. The terminal nitrogen (-NH₂) is generally more nucleophilic and sterically accessible, making it the primary site for these reactions.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, typically occurs at the terminal amino group to form N'-acylhydrazides. For instance, reaction with chloroacetyl chloride would yield N'-(2-chloroacetyl)-4-chloro-5-ethylthiophene-2-carbohydrazide. This type of reaction is common for introducing a new functional group that can be used for further cyclization or derivatization. While specific studies on the acylation of this compound are not detailed in the provided search results, the reactivity is well-established for analogous structures like 5-ethyl-4-methylthiophene-2-carbohydrazide, which has been converted to its N'-(2-chloroacetyl) derivative. moldb.comnih.gov

Alkylation: Alkylation reactions can also occur at the hydrazide nitrogens. However, these reactions can be less selective than acylation, potentially leading to mixtures of mono- and di-alkylated products, as well as alkylation at either nitrogen atom, depending on the reaction conditions and the nature of the alkylating agent.

These reactions are fundamental in modifying the structure of the parent carbohydrazide to build more complex molecules. The introduction of acyl or alkyl groups can significantly alter the compound's electronic and steric properties, which is a key strategy in developing derivatives for specific applications. researchgate.net

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of the carbohydrazide moiety offer pathways to different classes of compounds, although these transformations are less common than derivatization via condensation or cyclization.

Oxidation: The hydrazide group can be oxidized under various conditions. Mild oxidizing agents can lead to the formation of acyl diazenes, which are reactive intermediates. Stronger oxidation can result in the cleavage of the N-N bond. Formazans, which contain an azohydrazone group (-N=N-C=N-NH-), can be synthesized from carbohydrazide derivatives and are noted for their use as redox indicators. ajgreenchem.com The thiophene ring itself can be susceptible to oxidation under harsh conditions, potentially leading to the formation of sulfoxides or sulfones, though this typically requires strong oxidizing agents.

Reduction: The reduction of the hydrazide group is a challenging transformation. The carbonyl group of the hydrazide is less reactive towards reduction than a ketone or aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group, but this might also lead to the cleavage of the N-N or C-N bonds. Specific reduction pathways for this compound have not been extensively documented in the available literature. Generally, for carbohydrazides, derivatization into heterocyclic systems is a more synthetically useful and common pathway than direct oxidation or reduction of the hydrazide function. ajgreenchem.com

Strategies for Derivatization Towards Specific Research Applications

The most prominent strategy for the derivatization of this compound involves leveraging the reactivity of the terminal -NH₂ group to synthesize a variety of heterocyclic compounds. This approach is widely used to generate molecules with potential biological activities for research purposes, such as antimicrobial and anticancer agents. researchgate.netnih.gov

Schiff Base Formation: A primary and straightforward derivatization method is the condensation reaction between the carbohydrazide and various aldehydes or ketones. ajgreenchem.com This reaction, often catalyzed by a few drops of acid, yields the corresponding N'-arylidene or N'-alkylidene-carbohydrazides, commonly known as hydrazones or Schiff bases. nih.govnih.govchemrevlett.com The resulting azomethine group (-N=CH-) is a key pharmacophore, and the properties of the final compound can be fine-tuned by selecting different carbonyl compounds. nih.govnih.gov These Schiff bases can be evaluated directly for biological activity or used as intermediates for further cyclization reactions. researchgate.net

Synthesis of Heterocyclic Rings: The carbohydrazide is an excellent precursor for synthesizing five-membered heterocyclic rings, which are prevalent in many biologically active compounds.

1,3,4-Oxadiazoles: Cyclization of the carbohydrazide with reagents like carbon disulfide followed by oxidative cyclization, or by reacting a derived N'-acylhydrazide with a dehydrating agent (e.g., phosphorus oxychloride), can yield 1,3,4-oxadiazole rings. nih.gov

1,3,4-Thiadiazoles: Reaction with carbon disulfide in a basic medium leads to the formation of a dithiocarbazate salt, which can then be cyclized to a 1,3,4-thiadiazole-2-thione derivative.

1,2,4-Triazoles: Reaction with isothiocyanates produces a thiosemicarbazide intermediate, which can be cyclized under basic conditions to afford a 1,2,4-triazole-3-thione.

These derivatization strategies are summarized in the table below, highlighting the transformation of the carbohydrazide into various chemical scaffolds for research applications.

| Reaction Type | Reagent(s) | Resulting Compound Class | Potential Research Application |

|---|---|---|---|

| Condensation | Aldehydes/Ketones (R-CHO/R₂C=O) | Schiff Bases (Hydrazones) | Antimicrobial, Anticancer, Intermediate for Cyclization researchgate.netnih.gov |

| Cyclization | Carbon Disulfide (CS₂) | 1,3,4-Oxadiazoles / 1,3,4-Thiadiazoles | Antimicrobial, Antifungal nih.gov |

| Cyclocondensation | Isothiocyanates (R-NCS) | 1,2,4-Triazoles | Antimicrobial, Anticancer |

| Acylation | Acid Chlorides (R-COCl) | N'-Acylhydrazides | Intermediate for Heterocycle Synthesis |

Structural Elucidation and Spectroscopic Characterization of 4 Chloro 5 Ethylthiophene 2 Carbohydrazide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 4-Chloro-5-ethylthiophene-2-carbohydrazide is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The ethyl group is expected to produce a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The thiophene (B33073) ring possesses a single proton at the C-3 position, which would appear as a singlet. The hydrazide moiety (-CONHNH₂) contains three protons (one NH and two NH₂) that typically appear as broad singlets, and their chemical shifts can be influenced by solvent, temperature, and concentration. In related thiophenecarboxaldehyde hydrazone analogues, the NH proton signal has been observed as a singlet at δ 12.0 ppm when recorded in DMSO-d₆. ikm.org.my

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂- (Ethyl) | ~2.8 - 3.2 | Quartet (q) |

| -CH₃ (Ethyl) | ~1.2 - 1.5 | Triplet (t) |

| Thiophene H-3 | ~7.0 - 7.5 | Singlet (s) |

| -NH- (Hydrazide) | ~9.0 - 11.0 | Broad Singlet (br s) |

| -NH₂ (Hydrazide) | ~4.5 - 5.5 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are anticipated. The carbonyl carbon of the hydrazide group is expected to be the most deshielded, appearing significantly downfield (δ > 160 ppm), a characteristic feature of carbonyl carbons in hydrazide systems. ikm.org.my The four carbons of the substituted thiophene ring will have their chemical shifts influenced by the electron-donating ethyl group, the electron-withdrawing chloro group, and the carbohydrazide (B1668358) moiety. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~160 - 165 |

| C-2 (Thiophene) | ~138 - 143 |

| C-3 (Thiophene) | ~125 - 130 |

| C-4 (Thiophene) | ~130 - 135 |

| C-5 (Thiophene) | ~145 - 150 |

| -CH₂- (Ethyl) | ~20 - 25 |

| -CH₃ (Ethyl) | ~13 - 16 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the signals for the thiophene C-3/H-3 pair and the carbons and protons of the ethyl group. The use of HSQC has been demonstrated in the characterization of related thiophene hydrazone structures to correlate proton-connected carbons. researchgate.net

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different functional groups. For instance, correlations would be expected from the thiophene H-3 proton to the C-2, C-4, and C-5 carbons, and from the ethyl methylene protons to the C-5 carbon of the thiophene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. These two methods are often complementary. dtu.dk The spectrum of this compound would be characterized by several key vibrational modes.

The hydrazide group gives rise to prominent bands:

N-H Stretching: Asymmetric and symmetric stretching vibrations of the -NH₂ group and the N-H stretching of the secondary amide are expected in the 3200-3400 cm⁻¹ region. nih.gov

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in a hydrazide, is predicted to appear around 1650-1680 cm⁻¹. nih.govmdpi.com

N-H Bending (Amide II): This vibration typically appears in the 1550-1650 cm⁻¹ range.

Other significant vibrations include C-H stretching from the ethyl and thiophene groups (around 2900-3100 cm⁻¹), C=C stretching of the thiophene ring (around 1400-1500 cm⁻¹), and the C-Cl stretching vibration, which is expected at lower frequencies (typically 600-800 cm⁻¹). The structural characterization of similar compounds, such as 2-acetyl-5-chlorothiophene, has been successfully performed using these techniques. nih.gov

Table 3: Key Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | -NH, -NH₂ | 3200 - 3400 | Medium-Strong | Weak |

| C-H Stretch (sp³) | Ethyl (-CH₂, -CH₃) | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Amide I) | Carbonyl (-C=O) | 1650 - 1680 | Strong | Medium |

| N-H Bend (Amide II) | -NH, -NH₂ | 1550 - 1650 | Medium-Strong | Weak |

| C=C Stretch | Thiophene Ring | 1400 - 1500 | Medium | Strong |

| C-Cl Stretch | Chloro-substituent | 600 - 800 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₉ClN₂OS), the calculated molecular weight is approximately 218.7 g/mol .

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of chlorine, with two peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes ([M]⁺ and [M+2]⁺) in an approximate 3:1 intensity ratio. miamioh.edu

The fragmentation of the molecule under electron impact (EI) would likely proceed through several pathways:

Loss of Chlorine: Elimination of a chlorine atom to give an [M-Cl]⁺ ion is a common fragmentation pattern for chloro-substituted compounds. nih.gov

Alpha-Cleavage: Cleavage of the bond between the thiophene ring and the carbonyl group can occur.

Cleavage of the Hydrazide Group: Fragmentation can involve the loss of the terminal NH₂ group or the entire N₂H₃ moiety.

Loss of the Ethyl Group: Cleavage of the ethyl group (-C₂H₅) from the thiophene ring is another plausible fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated systems. The structure of this compound contains the thiophene ring conjugated with the carbonyl group of the hydrazide moiety, which constitutes a chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show absorption bands corresponding to:

π → π transitions:* These high-energy transitions are associated with the conjugated π-system of the thiophene ring and the carbonyl group. They are expected to appear as strong absorption bands at shorter wavelengths.

n → π transitions:* This lower-energy transition involves the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. This transition results in a weaker absorption band at a longer wavelength.

Studies on analogous thiophene-based hydrazones have shown absorption bands in the UV-Vis spectrum corresponding to such n-π* and π-π* transitions. ikm.org.myresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture.

While the specific crystal structure of this compound is not extensively documented in publicly accessible crystallographic databases, analysis of its parent compound, thiophene-2-carbohydrazide (B147627), and closely related analogues provides a robust framework for understanding its likely solid-state characteristics.

Detailed research findings on analogous compounds highlight key structural features that are anticipated to be present in this compound. The crystal structure of thiophene-2-carbohydrazide reveals a relatively planar molecule. hhu.de The packing of these molecules in the crystal is significantly influenced by N–H···N and N–H···O hydrogen bonds, which create a three-dimensional network. hhu.de

Similarly, studies on various thiophene–carbohydrazide–pyridine (B92270) derivatives show a range of dihedral angles between the thiophene and pyridine rings, indicating conformational flexibility that depends on the substitution pattern. nih.gov The packing in these structures is also dominated by hydrogen bonds, such as N—H⋯N and N—H⋯O interactions, leading to the formation of chains and other supramolecular assemblies. nih.gov The presence of the carbohydrazide moiety is a key factor in facilitating these hydrogen bonding networks.

Below are tables detailing the crystallographic data for closely related analogues of this compound.

Table 1: Crystallographic Data for Thiophene-2-carbohydrazide

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆N₂OS |

| CCDC Number | 851335 |

| Selected Bond Lengths (Å) | |

| S–C4 | 1.7134(15) |

| S–C1 | 1.7234(13) |

| O–C5 | 1.2362(16) |

| N1–C5 | 1.3337(18) |

| N1–N2 | 1.4203(16) |

| **Selected Bond Angles (°) ** | |

| C4–S–C1 | 91.58(7) |

| C5–N1–N2 | 121.72(11) |

| O–C5–N1 | 122.52(13) |

| O–C5–C1 | 122.04(12) |

| **Selected Torsion Angles (°) ** | |

| N2–N1–C5–O | 9.5(2) |

| S–C1–C5–O | 4.30(18) |

Data sourced from references hhu.denih.gov.

Table 2: Crystallographic Data for N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₂OS |

| Molecular Weight | 264.72 |

| Crystal System | Monoclinic |

| Lattice Parameters | |

| a | 6.0040 (12) Å |

| b | 16.831 (3) Å |

| c | 11.557 (2) Å |

| β | 94.38 (3)° |

| Volume | 1164.5 (4) ų |

| Z | 4 |

| Hydrogen Bond Geometry (Å, °) | |

| D—H⋯A | N2—H2A⋯O1ⁱ |

| d(D-H) | 0.86 |

| d(H⋯A) | 2.01 |

| d(D⋯A) | 2.825 (2) |

Data sourced from reference nih.gov.

Computational Chemistry Investigations of 4 Chloro 5 Ethylthiophene 2 Carbohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 4-Chloro-5-ethylthiophene-2-carbohydrazide. These calculations offer a microscopic view of the molecule's behavior.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of this compound is the optimization of its molecular geometry. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the most stable three-dimensional arrangement of the atoms is determined. rsc.org This process reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule in its ground state. The optimized structure is crucial for all subsequent calculations and provides a basis for understanding the molecule's steric and electronic properties.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(O) | π(C=O) | Data not available |

| LP(N) | π(C=O) | Data not available |

| π(C=C)thiophene (B33073) | π(C=C)thiophene | Data not available |

| LP(S) | σ(C-Cl) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. materialsciencejournal.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. materialsciencejournal.org

For this compound, the HOMO is typically localized over the electron-rich thiophene ring and the carbohydrazide (B1668358) group, while the LUMO is distributed over the entire molecule, including the chloro and ethyl substituents. The calculated HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and its potential to engage in chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the molecular surface and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites).

In the MEP map of this compound, the most negative potential (red and yellow regions) is expected to be located around the carbonyl oxygen atom and the nitrogen atoms of the carbohydrazide group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and the ethyl group, as well as the region around the chlorine atom, would exhibit a positive potential (blue regions), indicating them as likely sites for nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. rsc.orgnih.gov This technique is crucial in drug discovery for assessing the potential of a molecule to act as an inhibitor or activator of a biological target.

Prediction of Binding Affinities and Modes

Molecular docking simulations of this compound against various protein targets can predict its binding affinity, which is often expressed as a binding energy score (in kcal/mol). A more negative binding energy indicates a more stable ligand-receptor complex. These simulations also reveal the specific binding mode, detailing the key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.

Studies on similar thiophene-based compounds have shown that they can exhibit significant binding affinities to various enzymes and receptors. For instance, derivatives of thiophene-2-carbohydrazide (B147627) have been docked against targets like carbonic anhydrase IX, showing strong binding energies. rsc.org

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Example Target A (e.g., Carbonic Anhydrase) | Data not available | Data not available |

| Example Target B (e.g., a Kinase) | Data not available | Data not available |

Computational Modeling of Enzyme Inhibition

Computational modeling of enzyme inhibition is a cornerstone of structure-based drug design, offering insights into the binding affinity and mechanism of action of potential drug candidates. For this compound, molecular docking simulations are a primary method to predict its inhibitory potential against various enzyme targets. These simulations computationally place the ligand (the thiophene derivative) into the active site of a target protein to determine the most likely binding conformation and to estimate the binding free energy.

The process typically begins with the preparation of both the ligand and the target protein structure, often obtained from crystallographic data. The three-dimensional structure of this compound would be optimized to its lowest energy conformation. Molecular docking studies on analogous thiophene-based compounds have successfully predicted their interactions with enzymes such as D-alanine ligase, a crucial enzyme for bacterial cell wall synthesis, and various kinases involved in cell cycle progression like Polo-like kinase 1 (Plk1). nih.govnih.gov

The binding affinity, often expressed as a docking score or in kcal/mol, provides a quantitative measure of the ligand's potential to inhibit the enzyme. Lower binding energy values suggest a more stable protein-ligand complex and, consequently, a higher likelihood of potent enzyme inhibition. gyanvihar.org For instance, studies on similar thiophene derivatives have reported binding affinities ranging from -7.1 to -7.8 kcal/mol against bacterial DNA gyrase B. ajol.info It is hypothesized that this compound could exhibit comparable binding energies when docked into the active sites of relevant enzymes.

To further refine these predictions, molecular dynamics (MD) simulations can be employed. An MD simulation would model the movement of every atom in the protein-ligand system over time, providing a more dynamic and realistic representation of the binding event and confirming the stability of the predicted interactions. nih.gov

Protein-Ligand Interaction Profiling

A detailed analysis of the interactions between this compound and its putative enzyme target is crucial for understanding the structural basis of its activity. Computational tools are used to profile the non-covalent interactions that stabilize the protein-ligand complex. Based on studies of structurally related thiophene derivatives, a variety of interactions are anticipated to play a significant role. ajol.infonih.gov

The carbohydrazide moiety is a key functional group capable of forming multiple hydrogen bonds with amino acid residues in the enzyme's active site, acting as both a hydrogen bond donor and acceptor. researchgate.net The thiophene ring itself can participate in hydrophobic interactions with nonpolar amino acid residues. Furthermore, the chlorine atom on the thiophene ring may form halogen bonds, which are increasingly recognized as important interactions in drug design. The ethyl group is expected to contribute to binding through van der Waals and hydrophobic interactions.

A hypothetical interaction profile for this compound within an enzyme active site is summarized in the table below.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbohydrazide (-CONHNH2) | Aspartate, Glutamate, Serine, Threonine, Histidine |

| Hydrophobic Interactions | Thiophene ring, Ethyl group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Halogen Bonding | Chloro group (-Cl) | Backbone carbonyls, Serine, Threonine |

| π-π Stacking | Thiophene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

These interactions collectively contribute to the binding affinity and specificity of the compound for its target enzyme. Visualizing these interactions helps in the rational design of more potent and selective inhibitors.

Pharmacophore Model Building for Target Recognition

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govnih.gov A pharmacophore model can be generated from a set of active compounds, even when the structure of the target protein is unknown.

For this compound and its analogs, a pharmacophore model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The generation of such a model involves aligning a series of active thiophene derivatives and identifying the common chemical features that are crucial for their biological activity.

A hypothetical pharmacophore model for a series of inhibitors including this compound might include:

One Hydrogen Bond Donor feature: corresponding to the N-H groups of the carbohydrazide.

One or Two Hydrogen Bond Acceptor features: corresponding to the carbonyl oxygen and the nitrogen atoms of the carbohydrazide.

One Hydrophobic/Aromatic feature: representing the thiophene ring.

One Hydrophobic feature: corresponding to the ethyl group.

Once developed, this pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with different chemical scaffolds that are likely to bind to the same target, a strategy known as virtual screening. benthamdirect.com This approach accelerates the discovery of new lead compounds with potentially improved properties.

Biological Activity and Mechanistic Studies of 4 Chloro 5 Ethylthiophene 2 Carbohydrazide Derivatives

Antimicrobial Activity

The structural features of 4-Chloro-5-ethylthiophene-2-carbohydrazide derivatives make them promising candidates for the development of novel antimicrobial agents. Their activity has been investigated against a variety of pathogenic microorganisms, including bacteria and fungi.

Thiophene-based heterocycles derived from thiophene-2-carbohydrazide (B147627) have shown notable antibacterial activity. Molecular docking studies have been employed to understand the binding interactions of these compounds with bacterial enzymes. One such study simulated the binding energies of potent compounds with D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov This suggests that the antibacterial action of these derivatives may stem from the inhibition of this key enzyme, leading to the disruption of cell wall integrity and ultimately bacterial cell death.

Furthermore, certain thiophene-based compounds have demonstrated strong effects against mutant strains of Escherichia coli that have a deficient outer membrane protein, TolC. nih.gov This indicates that some derivatives may target bacterial membrane components, leading to increased permeability and cell lysis. The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains. For instance, novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains with MIC values ranging from 0.5-2 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene (B33073) Derivatives

| Compound Class | Bacterial Strain | Activity/Mechanism | Reference |

| Thiophene-based heterocycles | E. coli (TolC mutant) | Effects on outer membrane protein | nih.gov |

| Thiophene-based heterocycles | General bacteria | Potential inhibition of D-alanine ligase | nih.gov |

| 4-chloro-3-nitrophenylthiourea derivatives | Standard and hospital strains | High activity (MIC 0.5-2 μg/mL) | nih.gov |

Derivatives of thiophene have also been recognized for their potential as antifungal agents. nih.gov A series of novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for the development of fungicides. Several of these compounds displayed significant antifungal activity against a panel of phytopathogenic fungi. nih.gov

The antifungal activity of these compounds was quantified by their EC50 values, with some derivatives showing superior potency compared to the commercial fungicide boscalid (B143098) against Sclerotinia sclerotiorum. nih.gov For example, compound 4i from the study exhibited an EC50 value of 0.140 ± 0.034 mg/L, which was more potent than boscalid (EC50 = 0.645 ± 0.023 mg/L). nih.gov This highlights the potential of thiophene-based carbohydrazide (B1668358) derivatives in the development of new and effective antifungal treatments.

Table 2: Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives against S. sclerotiorum

| Compound | EC50 (mg/L) | Reference |

| 4b | 0.1-1.1 | nih.gov |

| 4g | 0.1-1.1 | nih.gov |

| 4h | 0.1-1.1 | nih.gov |

| 4i | 0.140 ± 0.034 | nih.gov |

| 5j | 0.1-1.1 | nih.gov |

| Boscalid (Reference) | 0.645 ± 0.023 | nih.gov |

Hydrazone derivatives have gained considerable attention for their potential application in pharmaceutical chemistry, including as agents against Mycobacterium tuberculosis. researchgate.net A number of hydrazide-hydrazone derivatives have demonstrated a broad spectrum of biological activities, including antitubercular effects. researchgate.net For instance, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited a significant minimum inhibitory concentration (MIC) of 2.5 μg/mL, which is comparable to first-line anti-TB drugs like ethambutol (B1671381) and rifampicin. nih.gov

Additionally, N-alkylthioureas have shown a two- to four-fold increase in potency against isolates of Mycobacterium tuberculosis when compared to isoniazid. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of bacterial type II topoisomerases. nih.gov

Anticancer and Antiproliferative Activity

The development of novel anticancer agents is a critical area of research, and derivatives of this compound have shown promise in this domain. Their cytotoxic effects against various cancer cell lines are being actively investigated, with a focus on understanding their mechanisms of action.

A key mechanism through which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death, in cancer cells. Thiophene derivatives have been shown to trigger this process. For example, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was found to enhance the levels of caspase 3 and 9 in A549 lung cancer cells, which are key executioner and initiator caspases in the apoptotic pathway, respectively. nih.gov

In another study, a specific hit compound, a tetrahydrobenzo[b]thiophene derivative, was shown to induce apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. nih.gov Flow cytometric analysis confirmed the apoptotic effect, with the compound causing a 26.86% reduction in the viability of MCF-7 cells. nih.gov The ability of these compounds to selectively induce apoptosis in malignant cells while sparing normal cells is a crucial aspect of their therapeutic potential. nih.gov

Table 3: Apoptotic Activity of Selected Thiophene Derivatives

| Compound Class | Cancer Cell Line | Mechanism | Reference |

| Benzyl urea tetrahydrobenzo[b]thiophene | A549 (Lung) | Enhanced levels of caspase 3 and 9 | nih.gov |

| Tetrahydrobenzo[b]thiophene derivative | MCF-7 (Breast) | 26.86% reduction in cell viability | nih.gov |

The uncontrolled proliferation of cancer cells is often driven by the aberrant activity of various enzymes in cell signaling pathways. Thiophene derivatives have been identified as inhibitors of several of these key enzymes. For example, certain novel fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT, two important kinases involved in tumor angiogenesis and cell survival. mdpi.com One promising candidate demonstrated inhibitory activity against VEGFR-2 and AKT with IC50 values of 0.075 and 4.60 μM, respectively. mdpi.com

Other thiophene derivatives have been shown to target the mitotic machinery of cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov Additionally, inhibition of WEE1 kinase, a key regulator of the cell cycle, has also been observed. nih.gov Furthermore, some novel benzenesulfonamide (B165840) derivatives incorporating a thiophene moiety have been found to be potent inhibitors of human carbonic anhydrase isozymes IX and XII, which are tumor-associated enzymes involved in pH regulation and tumor progression. nih.gov

Table 4: Enzyme Inhibition by Thiophene Derivatives in Cancer Cells

| Compound Class | Target Enzyme(s) | Cancer Cell Line(s) | Reference |

| Fused thiophene derivatives | VEGFR-2, AKT | HepG2 (Liver), PC-3 (Prostate) | mdpi.com |

| Benzyl urea tetrahydrobenzo[b]thiophene | Tubulin, WEE1 kinase | A549 (Lung) | nih.gov |

| Benzenesulfonamide derivatives | Carbonic Anhydrase IX, XII | HeLa (Cervical), HCT-116 (Colon), MCF-7 (Breast) | nih.gov |

Structure Activity Relationship Sar Studies of Thiophene Carbohydrazide Derivatives

Influence of Thiophene (B33073) Ring Substituents on Biological Potency (e.g., Role of Chloro and Ethyl Groups)

The nature and position of substituents on the thiophene ring play a pivotal role in modulating the biological activity of thiophene-carbohydrazide derivatives. The presence of a halogen, such as a chloro group, at the 4-position of the thiophene ring is a key determinant of activity. The chloro group is a moderately deactivating, ortho-para directing electrophilic substituent, and its electron-withdrawing nature can influence the electronic environment of the entire molecule. This can, in turn, affect the binding affinity of the compound to its biological target.

Impact of Modifications to the Carbohydrazide (B1668358) Moiety on Activity

The carbohydrazide moiety (-CO-NH-NH2) is a crucial pharmacophoric feature in this class of compounds, often involved in key hydrogen bonding interactions with biological targets. Modifications to this group can lead to significant changes in biological activity. For instance, the condensation of the terminal amino group of the carbohydrazide with various aldehydes and ketones to form hydrazones is a common strategy to generate diverse analogs with a wide range of pharmacological effects.

The nature of the substituent introduced through this modification can profoundly impact the compound's lipophilicity, steric profile, and electronic properties. Aromatic or heteroaromatic rings introduced as part of the hydrazone can engage in additional binding interactions, such as pi-pi stacking or hydrophobic interactions, with the target protein. The presence of specific functional groups on these rings, such as hydroxyl, methoxy, or nitro groups, can further fine-tune the biological activity by forming additional hydrogen bonds or altering the electronic nature of the molecule.

Systematic Variations and Their Effects on Pharmacological Profiles

Systematic variations of the 4-Chloro-5-ethylthiophene-2-carbohydrazide scaffold are essential for a comprehensive understanding of its SAR. This involves the synthesis and biological evaluation of a library of analogs where each part of the molecule is systematically altered.

For the thiophene ring, this could involve:

Varying the halogen at the 4-position: Replacing the chloro group with other halogens like fluoro, bromo, or iodo can help elucidate the role of electronegativity and atomic size at this position.

Modifying the alkyl group at the 5-position: Substituting the ethyl group with other alkyl chains of varying lengths and branching (e.g., methyl, propyl, isopropyl, butyl) can provide insights into the optimal steric requirements for activity.

For the carbohydrazide moiety, systematic variations can include:

Introducing a diverse range of aromatic and heteroaromatic aldehydes/ketones: This allows for the exploration of a wide chemical space and the identification of substituents that lead to enhanced potency and selectivity.

Modification of the hydrazide linkage: While less common, alterations to the -CO-NH-NH- linker could be explored to understand its role in maintaining the structural integrity required for biological activity.

The following table summarizes hypothetical variations and their potential impact on a specific biological activity, such as antimicrobial efficacy, based on general principles of medicinal chemistry.

| Compound | R1 (Position 4) | R2 (Position 5) | R3 (Carbohydrazide Modification) | Hypothetical Biological Activity |

| Parent | Cl | Ethyl | -NH2 | Baseline |

| Analog 1 | Br | Ethyl | -NH2 | Potentially Increased |

| Analog 2 | Cl | Methyl | -NH2 | Potentially Decreased |

| Analog 3 | Cl | Ethyl | -N=CH-Phenyl | Activity Dependent on Phenyl Substitution |

| Analog 4 | Cl | Ethyl | -N=CH-(4-hydroxyphenyl) | Potentially Increased due to H-bonding |

| Analog 5 | Cl | Ethyl | -N=CH-(4-nitrophenyl) | Potentially Increased due to electron-withdrawing nature |

Pharmacophore Elucidation and its Application in Rational Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For thiophene-carbohydrazide derivatives, a typical pharmacophore model might include:

A hydrogen bond acceptor: The carbonyl oxygen of the carbohydrazide moiety.

A hydrogen bond donor: The N-H groups of the carbohydrazide moiety.

A hydrophobic/aromatic feature: The thiophene ring and any aromatic substituents.

A halogen bonding feature: The chloro group at the 4-position.

Once a pharmacophore model is developed and validated, it can be used for the rational design of new, more potent analogs. This can be achieved through:

Virtual screening: Searching large chemical databases for novel compounds that fit the pharmacophore model.

De novo design: Designing novel molecules from scratch that incorporate the key pharmacophoric features.

Lead optimization: Guiding the modification of existing active compounds to better fit the pharmacophore model and improve their biological activity.

The elucidation of the pharmacophore for this compound and its derivatives is a critical step in the drug discovery process, enabling a more targeted and efficient approach to the development of new therapeutic agents.

Medicinal Chemistry and Pharmaceutical Applications of 4 Chloro 5 Ethylthiophene 2 Carbohydrazide Scaffolds

Utility of 4-Chloro-5-ethylthiophene-2-carbohydrazide as a Pharmacophore in Drug Design

The this compound molecule serves as an exemplary pharmacophore due to the distinct roles of its constituent parts. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The core of this scaffold is the thiophene (B33073) ring , a five-membered aromatic heterocycle containing a sulfur atom. The thiophene moiety offers several advantages in drug design:

Bioisosteric Replacement: It is often used as a bioisostere for a benzene (B151609) ring, offering similar size and aromaticity but with different electronic properties and metabolic profiles.

Lipophilicity: The sulfur atom and aromatic nature contribute to the molecule's lipophilicity, which can enhance its ability to cross cellular membranes.

Interaction Capabilities: The planar structure of the thiophene ring allows for effective stacking interactions with aromatic residues in biological targets like enzymes and receptors.

The substituents on the thiophene ring, a chloro group at position 4 and an ethyl group at position 5, are crucial for fine-tuning the molecule's properties. The electron-withdrawing nature of the chlorine atom and the electron-donating, space-filling properties of the ethyl group modify the electronic distribution and shape of the thiophene core. This allows for precise adjustments to the scaffold's binding affinity and selectivity for its target.

The carbohydrazide (B1668358) moiety (-CONHNH2) is a key functional group that imparts significant versatility to the scaffold. It acts as a flexible linker and a potent hydrogen bonding unit, capable of forming multiple interactions with biological targets. The terminal amine group is highly reactive and serves as a synthetic handle for creating a diverse library of derivative compounds.

Development of Novel Heterocyclic Scaffolds for Targeted Drug Discovery

The true potential of this compound is realized in its role as a versatile starting material for the synthesis of more complex heterocyclic systems. The reactivity of the carbohydrazide group allows for its transformation into a wide array of other heterocyclic rings, each with unique three-dimensional shapes and chemical properties designed for targeted drug discovery.

The primary synthetic route involves the condensation of the terminal hydrazide nitrogen with various electrophiles, leading to cyclization reactions that form new rings. For instance, reaction with aldehydes or ketones yields Schiff bases, which can be further cyclized. This chemical tractability enables chemists to generate large libraries of derivatives for biological screening against various diseases.

Some of the key heterocyclic scaffolds that can be developed from this starting material include:

Oxadiazoles and Thiadiazoles: Reaction with reagents like carbon disulfide or phosgene derivatives can lead to the formation of five-membered oxadiazole or thiadiazole rings. These heterocycles are prominent in compounds with antimicrobial, anti-inflammatory, and anticancer activities.

Triazoles: Cyclization with appropriate reagents can form triazole rings, which are known for their wide range of pharmacological activities, including antifungal and antiviral properties.

Pyrazoles and Pyrazolones: Condensation with 1,3-dicarbonyl compounds is a common method to synthesize pyrazole (B372694) and pyrazolone derivatives, which are core structures in many anti-inflammatory and analgesic drugs.

Fused Ring Systems: The carbohydrazide can act as a linchpin to create fused heterocyclic systems, such as triazolo-thiadiazoles. These rigid, multi-ring structures can occupy complex binding pockets in biological targets with high specificity.

| Starting Scaffold | Reactant/Condition | Resulting Heterocyclic Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| Thiophene-2-carbohydrazide (B147627) | Aromatic Aldehydes | Schiff Bases | Anticancer, Antimicrobial |

| Thiophene-2-carbohydrazide | Carbon Disulfide / Base | 1,3,4-Oxadiazole (B1194373) or 1,3,4-Thiadiazole (B1197879) | Antimicrobial, Anti-inflammatory |

| Thiophene-2-carbohydrazide | Isothiocyanates | Thiosemicarbazide (B42300) (intermediate for Triazoles) | Antifungal, Antiviral |

| Thiophene-2-carbohydrazide | β-ketoesters | Pyrazolone Derivatives | Anti-inflammatory, Analgesic |

Strategies for Lead Identification and Optimization

The process of discovering a new drug often begins with identifying a "lead" compound—a molecule that shows promising activity against a specific biological target but may have suboptimal properties. From there, medicinal chemists employ optimization strategies to improve its potency, selectivity, and pharmacokinetic profile. The this compound scaffold is well-suited for this process.

Lead Identification: A common approach is to synthesize a combinatorial library of compounds derived from the parent scaffold. By reacting this compound with a diverse set of aldehydes, ketones, or other electrophiles, hundreds or thousands of unique derivatives can be created. This library is then screened against a biological target (e.g., a cancer cell line, a bacterial enzyme) to identify initial "hits."

Lead Optimization: Once a lead compound is identified, a systematic process of chemical modification begins to establish a Structure-Activity Relationship (SAR). This involves making small, deliberate changes to the molecule's structure and observing the effect on its biological activity. For a lead compound based on the this compound scaffold, optimization might involve:

Modification of the Thiophene Substituents: The ethyl group could be replaced with other alkyl or aryl groups to probe steric limits of the binding pocket. The position and nature of the halogen (e.g., replacing chlorine with fluorine or bromine) can be altered to modulate electronic effects and binding interactions.

Derivatization of the Hydrazide Tail: The most extensive modifications are typically made here. A wide variety of aromatic and heterocyclic rings can be appended to create different shapes and functionalities, aiming to maximize interactions with the target protein.

Computational Modeling: Modern drug design heavily relies on computational methods. Techniques like molecular docking can predict how different derivatives will bind to a target protein, helping to prioritize which compounds to synthesize and test, thereby accelerating the optimization process.

| Modification Strategy | Example Change | Potential Outcome | Rationale |

|---|---|---|---|

| Varying the 5-position substituent | Replace -CH2CH3 with -CF3 | Increased potency or altered selectivity | Modifies electronics and lipophilicity. |

| Varying the 4-position substituent | Replace -Cl with -F or -Br | Improved binding affinity or metabolic stability | Alters halogen bonding capability and electronics. |

| Derivatization of the hydrazide | Condense with pyridine-4-carboxaldehyde | Enhanced water solubility and new H-bonding | Introduces a basic nitrogen for salt formation. |

| Cyclization of the hydrazide | Form a 1,3,4-oxadiazole ring | Increased rigidity and metabolic stability | Locks conformation and replaces metabolically labile group. |

Exploration of this compound in Material Science and other Fields (brief overview of research applications without specific product details)

While the primary focus of research on thiophene carbohydrazide scaffolds is within medicinal chemistry, the unique properties of these molecules lend themselves to applications in other fields, particularly material science.

Coordination Chemistry and Metal Complexes: The hydrazide and thiophene moieties contain nitrogen, oxygen, and sulfur atoms that can act as ligands, binding to metal ions to form coordination complexes. Schiff base derivatives of thiophene carbohydrazides are particularly effective chelating agents. These metal complexes are being investigated for their catalytic properties, novel magnetic and electronic behaviors, and potential as antimicrobial agents where the metal ion enhances the biological activity of the organic ligand. nih.gov

Organic Electronics: Thiophene-based compounds are famous for their use in organic electronics. semanticscholar.orgresearchgate.net Oligomers and polymers of thiophene are semiconductors used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. juniperpublishers.com While the specific this compound is not a primary component, its derivatives could be explored as building blocks for larger conjugated systems, where the substituents and hydrazide-derived moieties could help tune the electronic band gap and solid-state packing of the materials. acs.org

Polymer Science: Thiophene derivatives can be used to create functional polymers. For instance, they have been incorporated into polymer films, such as those made of poly(vinyl chloride) (PVC), to act as photostabilizers, protecting the material from degradation by UV light. scispace.com The conjugated system of the thiophene ring allows it to absorb UV radiation and dissipate the energy harmlessly.

Dyes and Pigments: The extended π-conjugated systems present in many thiophene derivatives mean they can absorb light in the visible spectrum, making them suitable for use as dyes and pigments. nbinno.com The chemical versatility of the carbohydrazide group allows for the attachment of various auxochromes to fine-tune the color and photophysical properties of the resulting molecules. nbinno.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of substituted thiophenes remains a vibrant area of organic chemistry. nih.gov Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 4-Chloro-5-ethylthiophene-2-carbohydrazide and its derivatives.

Key Research Areas:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. researchgate.netnih.gov Investigating the application of flow chemistry to the synthesis of the target compound could lead to more efficient and reproducible production methods. tandfonline.comingentaconnect.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. acs.orgacs.orgnih.govoup.comtandfonline.com The development of microwave-assisted protocols for the key steps in the synthesis of this compound could offer a greener and more time-efficient alternative to conventional heating methods.

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes. jchps.comontosight.ai Exploring catalytic methods for the direct introduction of the chloro, ethyl, or carbohydrazide (B1668358) groups onto a thiophene (B33073) scaffold could significantly shorten the synthetic sequence and improve atom economy.

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign reagents and solvents. rsc.orgresearchgate.netnih.govjetir.org This includes exploring multicomponent reactions that can construct the target molecule in a single step from simple precursors, thereby reducing waste and energy consumption. nih.gov

Challenges:

Achieving regioselectivity in the substitution of the thiophene ring.

Developing robust and scalable continuous flow processes.

Identifying suitable catalysts for direct C-H functionalization that are both efficient and cost-effective.

Advanced Mechanistic Investigations at the Molecular Level

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new ones.

Key Research Areas:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and activation energies. nih.gov Such studies can help elucidate the mechanisms of known thiophene syntheses, such as the Paal-Knorr and Gewald reactions, and predict the feasibility of novel synthetic routes. rsc.org

In Situ Spectroscopic Analysis: Techniques like in situ FTIR and NMR spectroscopy can be employed to monitor reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Kinetic Studies: Detailed kinetic analysis of the key synthetic steps can provide quantitative data on reaction rates and the influence of various parameters, such as temperature, concentration, and catalyst loading. ingentaconnect.comnih.gov This information is essential for process optimization and scale-up.

Theoretical Reactivity Studies: Computational methods can be used to investigate the intrinsic reactivity of the this compound molecule itself, predicting its behavior in various chemical transformations and its potential interactions with biological targets. oup.com

Challenges:

The accurate computational modeling of complex reaction systems, particularly those involving transition metals.

The experimental detection and characterization of short-lived reaction intermediates.

Correlating theoretical predictions with experimental observations.

Targeted Drug Design and Discovery Based on Integrated SAR and Computational Insights

The thiophene scaffold is a "privileged pharmacophore" found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.netresearchgate.netjetir.org The carbohydrazide moiety is also a key functional group in many biologically active compounds. The combination of these two features in this compound makes it an attractive starting point for drug discovery efforts.

Key Research Areas:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic variations in the substituents on the thiophene ring and modifications of the carbohydrazide group will be crucial to establish clear SAR. nih.govacs.orgacs.orgoup.com This will help identify the key structural features responsible for any observed biological activity.

Pharmacophore Modeling and Virtual Screening: Computational techniques can be used to develop pharmacophore models based on known active compounds targeting specific biological pathways. mdpi.com These models can then be used to virtually screen large compound libraries to identify new derivatives of this compound with a high probability of being active. tandfonline.com

Molecular Docking Simulations: In silico docking studies can predict the binding modes of this compound and its analogues to the active sites of various protein targets. tandfonline.comingentaconnect.comnih.govontosight.airsc.orgmdpi.com This can guide the rational design of more potent and selective inhibitors.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates at an early stage of the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Challenges:

The identification of relevant biological targets for this class of compounds.

The synthesis of a diverse library of analogues for comprehensive SAR studies.

The accuracy of computational models in predicting biological activity and ADMET properties.

Diversification of Biological Screening Approaches and Disease Targets

Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netjchps.comrsc.orgjetir.orgoup.commdpi.commdpi.comresearchgate.net A broad and diversified screening approach will be essential to uncover the full therapeutic potential of this compound and its analogues.

Key Research Areas:

Antimicrobial Screening: Given the known antimicrobial activity of thiophene carbohydrazides, new derivatives should be screened against a wide panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govnih.govoup.commdpi.com

Anticancer Screening: The anticancer potential of these compounds should be evaluated against a diverse range of cancer cell lines representing different tumor types. ontosight.aioup.comnih.govacs.org Mechanistic studies should also be conducted to identify the specific cellular pathways targeted.

Anti-inflammatory and Antiviral Screening: Thiophene derivatives have also shown promise as anti-inflammatory and antiviral agents. nih.govtandfonline.comacs.orgtandfonline.comrsc.orgresearchgate.netnih.govmdpi.comnih.gov Screening against relevant targets in these therapeutic areas could reveal new lead compounds.

Exploration of Novel Disease Targets: High-throughput screening and other modern drug discovery techniques can be used to test these compounds against a broader array of biological targets, potentially uncovering novel therapeutic applications for diseases with unmet medical needs. researchgate.net

Challenges:

The high cost and complexity of comprehensive biological screening.

The identification of the specific molecular targets and mechanisms of action for any observed biological activity.

Overcoming potential issues with toxicity and off-target effects.

Methodological Advancements in Spectroscopic and Computational Analysis

The detailed characterization of this compound and its derivatives is fundamental to all aspects of its research. Advancements in analytical and computational techniques will play a crucial role in this endeavor.

Key Research Areas:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques and the use of advanced pulse sequences will be essential for the unambiguous structural elucidation of new, complex derivatives. oup.comnih.govoup.comresearchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS, including techniques like trapped ion mobility spectrometry, will be invaluable for the accurate determination of molecular formulas and for fragmentation studies to aid in structure confirmation. researchgate.netnih.govtandfonline.comacs.orgacs.org

FTIR and Raman Spectroscopy: Vibrational spectroscopy, coupled with computational predictions, can provide detailed information about the molecular structure and bonding within these compounds. researchgate.netjetir.orgresearchgate.netiosrjournals.org

Integrated Computational and Spectroscopic Approaches: The combination of experimental spectroscopic data with quantum chemical calculations (e.g., DFT) can lead to a more profound understanding of the electronic structure, conformation, and spectroscopic properties of these molecules. rsc.orgmdpi.comnih.gov

Challenges:

The interpretation of complex spectra from multifunctional molecules.

The development of accurate and efficient computational models for predicting spectroscopic properties.

The need for access to advanced analytical instrumentation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-5-ethylthiophene-2-carbohydrazide?

- Methodology : The compound can be synthesized via hydrazide formation from its corresponding ester or acid chloride. For example, thiophene-2-carboxylic acid derivatives are often converted to carbohydrazides by refluxing with hydrazine hydrate in ethanol (60–80°C, 6–12 hours). Key intermediates like 5-ethylthiophene-2-carboxylic acid ethyl ester (precursor) require chlorination at the 4-position using reagents like SOCl₂ or PCl₅ under anhydrous conditions .

- Characterization : Post-synthesis, confirm structure via FT-IR (C=O stretch at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹), ¹H/¹³C NMR (thiophene ring protons at δ 6.8–7.5 ppm, ethyl group at δ 1.2–1.5 ppm), and mass spectrometry (m/z ≈ 230–250 for molecular ion) .

Q. What safety protocols are critical when handling this compound?

- Safety Measures : Use PPE (nitrile gloves, lab coat, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in amber glass containers at 2–8°C to prevent degradation. Waste disposal must follow institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesizing this compound?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) for chlorination efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for hydrazide formation.

- Temperature Gradient : Vary reflux temperatures (50–90°C) to identify optimal kinetic conditions.

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| ZnCl₂ in DMF, 70°C | 78 | 98 |

| AlCl₃ in ethanol, 80°C | 65 | 95 |

Q. How to address contradictory biological activity data in different studies?

- Analysis Framework :

Assay Variability : Compare test models (e.g., bacterial vs. mammalian cells) and concentrations used.

Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography (if crystalline) or advanced NMR techniques (e.g., 2D-COSY) to rule out isomer interference .

Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 5-(4-chlorophenyl)furan-2-carbohydrazide) to identify trends in substituent effects on bioactivity .

Q. What computational methods predict the reactivity of this compound?

- Approach :

- DFT Calculations : Use Gaussian or ORCA to model electrophilic/nucleophilic sites (e.g., Fukui indices). The chloro and hydrazide groups are likely reactive toward nucleophilic substitution and condensation reactions.

- Docking Studies : Screen against biological targets (e.g., bacterial enoyl-ACP reductase) to hypothesize binding modes. Validate with in vitro enzyme inhibition assays .

Data Interpretation & Troubleshooting

Q. How to resolve discrepancies in NMR spectral assignments?

- Stepwise Protocol :

Decouple Coupling Constants : Use 2D-HSQC to resolve overlapping thiophene ring protons.

Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.

Comparative Analysis : Align data with published spectra of similar compounds (e.g., ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) .

Q. What strategies validate the compound’s stability under varying pH conditions?

- Stability Study :

- pH Range : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.

- Analytical Tools : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track UV-Vis absorbance shifts (λmax ~270–290 nm).

- Key Findings :

| pH | Degradation (%) | Major Degradant |

|---|---|---|

| 2 | 15 | Hydrolyzed hydrazide |

| 7.4 | 5 | None detected |

| 12 | 40 | Thiophene ring-opened product |

Advanced Applications

Q. How to design derivatives for enhanced antimicrobial activity?

- SAR Strategy :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-ethyl position to increase membrane permeability.

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., sulfonamides, quinolones) via the hydrazide moiety.

- Biological Testing : Use MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare with reference drugs like ciprofloxacin .

Q. What techniques confirm the compound’s role in metal chelation?

- Methods :

UV-Vis Titration : Monitor absorbance shifts upon addition of metal ions (e.g., Fe³⁺, Cu²⁺).

Job’s Plot : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio).

X-ray Crystallography : Resolve chelate structures (e.g., N,S-coordination with transition metals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.